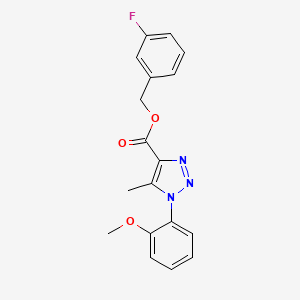

![molecular formula C21H22N4O3S2 B6555366 3-butyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040669-66-6](/img/structure/B6555366.png)

3-butyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-butyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a complex structure with a variety of functionalities. Its core is built around a thieno[3,2-d]pyrimidin-4-one ring, appended with an oxadiazol moiety and a thioether linkage, positioning it as a candidate with potential multifaceted applications.

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials, including 4-ethoxybenzohydrazide, carbon disulfide, butylamine, and 2-chloro-3H-thieno[3,2-d]pyrimidin-4-one.

Formation of 1,2,4-Oxadiazole: Reacting 4-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide forms the corresponding hydrazinecarbothioamide. Cyclization of this intermediate with an appropriate dihalide leads to the 3-(4-ethoxyphenyl)-1,2,4-oxadiazole.

Thioether Formation: The oxadiazole derivative reacts with an alkyl halide under basic conditions (using sodium hydride) to form the corresponding thioether.

Coupling with Thieno[3,2-d]pyrimidine: A nucleophilic substitution between the thioether and 2-chloro-3H-thieno[3,2-d]pyrimidin-4-one under anhydrous conditions produces the target compound. The reaction typically occurs in an aprotic solvent like dimethylformamide, using a base such as potassium carbonate.

Industrial Production Methods

Bulk Synthesis: In an industrial setting, this synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Purification: The final product is purified through recrystallization or column chromatography, ensuring the elimination of by-products and unreacted starting materials.

Types of Reactions

Oxidation: The thioether group can undergo oxidation reactions, forming sulfoxides or sulfones depending on the conditions and reagents used, such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: Reduction of the oxadiazole ring can occur using specific reagents like lithium aluminum hydride, targeting the nitro functionalities without affecting the thieno[3,2-d]pyrimidine core.

Substitution: Electrophilic substitution reactions are feasible, especially on the aromatic ring, employing reagents such as bromine or chlorine under controlled conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (aqueous), m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Bromine (Br2) in acetic acid, sulfuric acid as a catalyst.

Major Products Formed

From Oxidation: Formation of sulfoxide or sulfone derivatives.

From Reduction: Corresponding hydrazines and reduced nitrogen derivatives.

From Substitution: Halo-substituted aromatic derivatives.

Chemistry

The compound's unique structure makes it a candidate for studying heterocyclic chemistry. It serves as a model compound for understanding thieno[3,2-d]pyrimidine-based heterocycles and their reactivity.

Biology

Potential applications include its investigation as a ligand for various biological targets. Its ability to form stable complexes with metal ions can be used in studying enzyme inhibition mechanisms or receptor binding assays.

Medicine

Its derivatives could be examined for anticancer, antimicrobial, and antifungal activities. The compound's structural framework suggests it may interact with biological macromolecules, warranting in vitro and in vivo studies.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or dyes, due to its aromatic and heterocyclic nature.

Molecular Targets and Pathways

The compound may act by binding to specific proteins or enzymes, inhibiting their activity

Pathways Involved

Given the aromatic and heterocyclic nature, the compound might participate in cellular signaling pathways involving protein phosphorylation. It could also modulate the activity of transcription factors or other nuclear proteins.

Similar Compounds

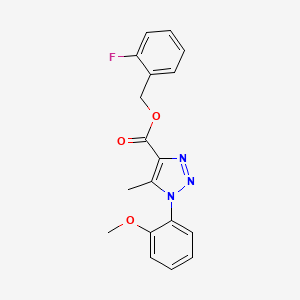

2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H-thieno[3,2-d]pyrimidin-4-one

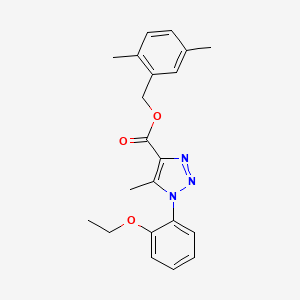

3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

Compared to its analogs, this compound stands out due to its specific ethoxyphenyl substitution. This functional group influences its chemical reactivity and biological interactions, making it particularly interesting for targeted research applications.

There you have it—a deep dive into this fascinating compound. Have you worked with similar compounds before?

Propiedades

IUPAC Name |

3-butyl-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-3-5-11-25-20(26)18-16(10-12-29-18)22-21(25)30-13-17-23-19(24-28-17)14-6-8-15(9-7-14)27-4-2/h6-10,12H,3-5,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEPJBDIIPLWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555283.png)

![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555293.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555323.png)

![3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555348.png)

![3-[(3-methoxyphenyl)methyl]-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555356.png)

![3-butyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555364.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555369.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555372.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555377.png)

![3-(3-methylbutyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555379.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555383.png)